3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol
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Overview
Description
3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol is an organic compound characterized by the presence of a methoxy group, a benzenesulfonyl group, and a thiol group attached to a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol typically involves the following steps:
Preparation of 4-Methoxybenzenesulfonyl Chloride: This can be achieved by reacting 4-methoxybenzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
Formation of this compound: The 4-methoxybenzenesulfonyl chloride is then reacted with propane-1-thiol under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methoxy and sulfonyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Substitution Products: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfonyl-containing compounds.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol involves its interaction with molecular targets through its thiol and sulfonyl groups. These interactions can modulate various biochemical pathways, including those involving redox reactions and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxy-benzenesulfonyl)-propionic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
3-(4-Methoxy-benzenesulfonyl)-1H-indol-3-yl-propionic acid:
Uniqueness
3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming disulfide bonds. This makes it valuable in applications requiring specific redox properties and interactions with thiol-containing biomolecules.
Properties
Molecular Formula |
C10H14O3S2 |
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Molecular Weight |
246.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfonylpropane-1-thiol |
InChI |
InChI=1S/C10H14O3S2/c1-13-9-3-5-10(6-4-9)15(11,12)8-2-7-14/h3-6,14H,2,7-8H2,1H3 |
InChI Key |
JIFLEYNNNKKNOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCS |
Origin of Product |
United States |
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